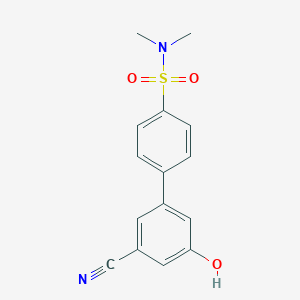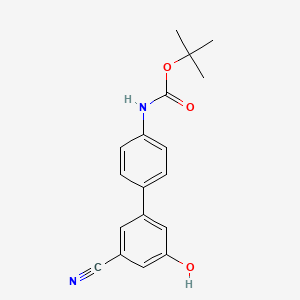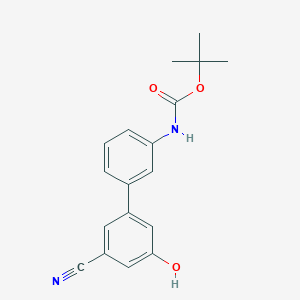
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (5-tBSCP) is an organic compound belonging to the family of sulfonamides. It is a white, odorless crystalline solid which is insoluble in water and soluble in organic solvents. 5-tBSCP has a wide range of applications in the fields of medicine and biochemistry, including synthesis, antioxidant activity, and anti-inflammatory activity.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been used in a wide range of scientific research applications, including antioxidant activity, anti-inflammatory activity, and synthesis. In terms of antioxidant activity, 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to inhibit the formation of lipid peroxides and to scavenge free radicals, thus offering protection against oxidative damage. It has also been demonstrated to possess anti-inflammatory activity, reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in inflammation. Furthermore, 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of lipid peroxides. It is also believed to act as an anti-inflammatory by inhibiting the activity of enzymes involved in inflammation and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been demonstrated to possess antioxidant and anti-inflammatory activities, as well as to be used as a starting material for the synthesis of various compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in laboratory experiments offers several advantages. Firstly, it is a relatively inexpensive compound which is readily available. Secondly, it is easy to synthesize and purify, making it suitable for use in a variety of experiments. Lastly, it is a relatively stable compound, making it suitable for long-term storage. The main limitation of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%. Firstly, further research could be conducted to elucidate its mechanism of action and to elucidate the biochemical and physiological effects of the compound. Secondly, further research could be conducted to explore the potential applications of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in the medical and biotechnology fields. Thirdly, further research could be conducted to optimize the synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% and to develop new synthetic methods. Fourthly, further research could be conducted to explore the potential use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% as an antioxidant and anti-inflammatory agent. Lastly, further research could be conducted to explore the potential use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% as a starting material for the synthesis of various compounds.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is synthesized through a three-step reaction sequence. The first step involves the reaction of 4-t-butylsulfamoylphenol with cyanogen bromide to form the intermediate, 5-(4-t-butylsulfamoylphenyl)-2-cyanobromide. This intermediate is then treated with sodium hydroxide to form 5-(4-t-butylsulfamoylphenyl)-2-cyanophenol. The final step involves purification of the compound by recrystallization from methanol.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(4-cyano-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBSSYMUNGJBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)




![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)
